molecular formula C16H13F2N3OS B2750826 1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea CAS No. 1334376-16-7

1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea

Cat. No. B2750826
CAS RN: 1334376-16-7
M. Wt: 333.36
InChI Key: JEMTWERHJWOATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea” is a urea derivative with a benzo[d]thiazol-2-yl group and a 2,6-difluorophenyl group. Urea derivatives are often used in medicinal chemistry due to their biological activity . The benzo[d]thiazol-2-yl group is a common motif in pharmaceuticals and has diverse biological activities . The 2,6-difluorophenyl group could potentially increase the lipophilicity of the compound, which could enhance its ability to cross biological membranes.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can act as inhibitors of various enzymes, including proteases .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4-ethyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-2-9-5-3-8-12-13(9)20-16(23-12)21-15(22)19-14-10(17)6-4-7-11(14)18/h3-8H,2H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMTWERHJWOATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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